molecular formula C8H10N2O2 B3094931 3-Amino-2-methoxybenzamide CAS No. 1261498-13-8

3-Amino-2-methoxybenzamide

Cat. No.: B3094931
CAS No.: 1261498-13-8
M. Wt: 166.18 g/mol
InChI Key: NUSLOKIITLKOIK-UHFFFAOYSA-N
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Description

3-Amino-2-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a methoxy group at the second position on the benzene ring.

Scientific Research Applications

3-Amino-2-methoxybenzamide has several applications in scientific research:

Future Directions

Benzamides, including 3-Amino-2-methoxybenzamide, are known to have various applications in medical, industrial, biological, and potential drug industries . They have been used in the treatment of various diseases, in drug discovery, and in different industrial sectors . Future research could focus on exploring these applications further .

Mechanism of Action

Target of Action

3-Amino-2-methoxybenzamide is a potent inhibitor of the enzyme Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 plays a crucial role in DNA repair and genomic stability. It is activated by DNA strand breaks and contributes to the survival of injured cells .

Mode of Action

The compound interacts with its target, PARP1, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the enzyme from facilitating the repair of damaged DNA within the cell .

Biochemical Pathways

The inhibition of PARP1 by this compound affects the DNA repair pathway. Under normal circumstances, PARP1 detects DNA damage and recruits the necessary repair machinery to the site of damage. When parp1 is inhibited, this process is disrupted, leading to an accumulation of dna damage .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation .

Result of Action

The inhibition of PARP1 by this compound can lead to an accumulation of DNA damage within the cell. This can result in cell death, particularly in cancer cells that have a high rate of DNA damage . Therefore, this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3-nitro-2-methoxybenzoic acid with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield 3-nitro-2-methoxybenzamide, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methoxybenzoic acid
  • 3-Amino-2-methoxybenzyl alcohol
  • 3-Amino-2-methoxybenzaldehyde

Comparison

Compared to these similar compounds, 3-amino-2-methoxybenzamide is unique due to its specific functional groups and their positions on the benzene ring. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-amino-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSLOKIITLKOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261498-13-8
Record name 3-amino-2-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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